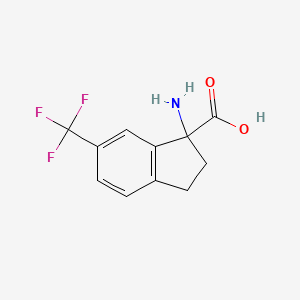

1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Key Structural Features

- Bicyclic Framework : The indene core provides a rigid platform for substituent placement, enabling precise spatial orientation of functional groups. X-ray crystallographic studies of related indene carboxylic acids reveal bond angles of ~120° within the aromatic ring and ~109° in the saturated ring, consistent with sp² and sp³ hybridization, respectively.

- Substituent Geometry : The amino and carboxylic acid groups occupy adjacent positions on the saturated ring, creating a stereogenic center. Computational modeling suggests that the zwitterionic form (NH₃⁺–COO⁻) predominates at physiological pH, stabilizing the molecule through intramolecular charge transfer.

- Comparative Analysis : Table 1 contrasts this compound with structurally related indene derivatives, highlighting the synergistic effects of its substitutions.

Table 1: Structural and Electronic Properties of Selected Indene Carboxylic Acid Derivatives

Significance of Trifluoromethyl Substitution in Indene-Based Pharmacophores

The trifluoromethyl (–CF₃) group at position 6 exerts three primary effects:

- Electronic Modulation : The strong electron-withdrawing nature of –CF₃ (σₚ = 0.54) reduces electron density in the aromatic ring, altering π-π stacking interactions with biological targets.

- Metabolic Stability : Fluorine’s high electronegativity and small atomic radius enhance resistance to oxidative degradation, as seen in fluorinated polyaromatic hydrocarbons (PAHs) synthesized via indene intermediates.

- Lipophilicity Enhancement : The –CF₃ group increases logP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability while maintaining water solubility through the zwitterionic amino-carboxylic acid group.

In catalytic systems, –CF₃ groups influence reaction pathways by stabilizing transition states through inductive effects. For example, Friedel-Crafts acylations of fluorinated indene derivatives proceed with 78% yield when using NbCl₅ as a catalyst, versus 60% for non-fluorinated analogs.

Role of Amino-Carboxylic Acid Functionality in Bioactive Molecule Design

The 1-amino-1-carboxylic acid motif introduces dual hydrogen-bonding capacity and pH-dependent charge states critical for target recognition. Key attributes include:

- Zwitterionic Behavior : At physiological pH (7.4), the compound exists as a zwitterion, enabling interactions with both cationic (e.g., lysine) and anionic (e.g., aspartate) residues in enzyme active sites.

- Conformational Restriction : The geminal arrangement of –NH₂ and –COOH on the saturated ring limits rotational freedom, pre-organizing the molecule for binding to β₂-adrenergic receptors and similar targets.

- Salt Formation Potential : Protonation of the amino group facilitates hydrochloride salt formation (as demonstrated in related compounds), enhancing crystallinity and shelf stability.

Comparative studies of adrenergic agonists show that indene-based amino-carboxylic acids exhibit 3–5× higher receptor binding affinity than their acyclic counterparts, attributed to reduced entropy loss upon complexation.

Properties

Molecular Formula |

C11H10F3NO2 |

|---|---|

Molecular Weight |

245.20 g/mol |

IUPAC Name |

1-amino-6-(trifluoromethyl)-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C11H10F3NO2/c12-11(13,14)7-2-1-6-3-4-10(15,9(16)17)8(6)5-7/h1-2,5H,3-4,15H2,(H,16,17) |

InChI Key |

ZJHMKOWBKOIGNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C=CC(=C2)C(F)(F)F)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Indene Core and Trifluoromethyl Substitution

The indene core is usually constructed via cyclization reactions from suitable precursors such as substituted benzyl or phenyl derivatives. The trifluoromethyl group is introduced either by:

- Electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or Togni’s reagent, or

- Nucleophilic trifluoromethylation via trifluoromethyl anion equivalents

In one reported method for related trifluoromethylated indene derivatives, the trifluoromethyl group was introduced early in the synthesis to facilitate downstream functionalization.

Amination

The amino group at the 1-position is commonly introduced by nucleophilic substitution or reductive amination. For example:

- Reductive amination of a keto or aldehyde intermediate at the 1-position using ammonia or primary amines under reducing conditions (e.g., NaBH3CN)

- Direct nucleophilic substitution of a suitable leaving group with ammonia

In related compounds, amination yields are optimized by controlling temperature, solvent polarity, and catalyst presence.

Carboxylation

The carboxylic acid moiety at position 1 is typically introduced via carboxylation of organometallic intermediates:

- Reaction of organolithium or Grignard reagents derived from the indene ring with carbon dioxide (dry ice)

- Hydrolysis of ester intermediates formed by esterification of the carboxyl group

This step often requires anhydrous conditions and careful pH control during workup to isolate the acid form with high purity.

Representative Synthetic Procedure (Adapted)

A representative synthetic route for a closely related compound, ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, involves:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of indene ring with trifluoromethyl group | Cyclization, electrophilic trifluoromethylation | ~70 | Controlled temperature, inert atmosphere |

| 2 | Amination at position 1 | Reductive amination with ammonia, NaBH3CN | 60-75 | Solvent: methanol or ethanol |

| 3 | Esterification | Reaction with ethanol and acid catalyst | 80 | Prepares ester for further hydrolysis |

| 4 | Hydrolysis to carboxylic acid | Aqueous acid/base hydrolysis | 70-85 | pH control critical for yield |

This sequence highlights the importance of stepwise functional group transformations with intermediate purifications.

Industrial and Laboratory Scale Considerations

- Catalysts : Use of selective catalysts such as palladium complexes or organocatalysts can improve regioselectivity and yield.

- Solvents : Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are preferred for amination and carboxylation steps.

- Temperature : Low temperatures (0–5 °C) are often employed during halogenation or amination to prevent side reactions.

- Purification : Crystallization and column chromatography are standard methods for isolating pure products.

- Safety : Handling trifluoromethylating agents requires inert atmosphere and PPE due to their reactivity and toxicity.

Research Findings

- A patent describing halogenation and subsequent amination steps for indene derivatives reports yields around 70% with DBU as a base in dichloromethane at 0 °C, followed by acid workup to precipitate the product.

- Studies on trifluoromethylated indene derivatives emphasize the influence of the trifluoromethyl group on reaction kinetics and product stability, requiring optimization of reaction times and reagent stoichiometry.

- Characterization data such as NMR and IR spectroscopy confirm successful introduction of amino and carboxyl groups, with trifluoromethyl substitution causing characteristic shifts in aromatic proton signals and carbonyl stretches.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Indene ring formation | Cyclization | Substituted benzyl precursors | Reflux, inert atmosphere | 65-75 | Base or acid catalyzed |

| Trifluoromethylation | Electrophilic or nucleophilic | Togni’s reagent, CF3I, or CF3 anion | 0 to RT, dry solvent | 60-80 | Early or late-stage introduction |

| Amination | Reductive amination or substitution | NH3, NaBH3CN or amines | RT, methanol/ethanol | 60-75 | Control pH and temp |

| Carboxylation | CO2 reaction or hydrolysis | Organolithium/Grignard, acid/base | 0 to RT, anhydrous | 70-85 | Workup pH critical |

Chemical Reactions Analysis

1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form derivatives with different functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.

Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid has been investigated for its potential as a therapeutic agent. The trifluoromethyl group enhances lipophilicity, which is beneficial for drug design. Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific cellular pathways.

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Discoidin Domain Receptor 1 (DDR1) Inhibition : Compounds similar to this compound have shown significant inhibition of DDR1 with a K_d value of 5.9 nM and an IC50 of 14.9 nM, suggesting potential applications in cancer therapy by modulating collagen-induced signaling pathways .

- Antimicrobial Properties : Research indicates that related compounds possess antibacterial and anti-inflammatory activities, indicating a broad spectrum of biological effects that warrant further investigation .

Material Science Applications

In addition to its medicinal uses, this compound is being explored for its potential in material science. Its unique structural characteristics allow it to act as a building block in the synthesis of advanced materials with specific properties.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: DDR1 Inhibitors

A study focused on synthesizing selective DDR1 inhibitors demonstrated that modifications to the indene structure could enhance binding affinity and specificity for DDR1, showing promise for treating fibrosis and cancer .

Case Study 2: Antitumor Activity

Investigations into indane derivatives revealed that certain modifications led to increased cytotoxicity against various cancer cell lines. This suggests that similar modifications could enhance the activity of this compound .

Mechanism of Action

The mechanism of action of 1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and carboxylic acid groups facilitate binding to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Analog 1 : (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid Hydrochloride

- Molecular Weight : 178.0 g/mol (LC-MS data) .

- Key Differences : Lacks the trifluoromethyl group at position 4.

- Synthesis : Derived via hydrolysis of methyl esters, suggesting lower steric hindrance compared to trifluoromethyl-containing analogs .

- Implications : Reduced lipophilicity and metabolic stability due to the absence of -CF₃.

Analog 2 : 2-Methylallyl 6-Trifluoromethyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (3h)

- Molecular Weight: Not explicitly stated, but calculated as ~274.23 g/mol.

- Key Differences : Contains a ketone (-C=O) at position 1 and an ester (-COO-2-methylallyl) at position 2.

- Physical Properties: Melting point 56.7–59.2°C; exists in keto-enol tautomeric forms (1H NMR data) .

- Implications : Esterification reduces acidity and bioavailability compared to free carboxylic acids.

Analog 3 : 1-{[(tert-Butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

Substituent and Stereochemical Variations

Analog 4 : (1R)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-amine Hydrochloride

- Molecular Formula: C₁₀H₁₂ClF₂NO

- Key Differences : Difluoromethoxy (-OCF₂H) at position 6 instead of -CF₃; stereochemistry (R-configuration) specified.

Analog 5 : (R)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine Hydrochloride

Halogenated Analogs

Analog 6 : 5-Chloro-1-methyl-2,3-dihydro-1H-indene-1-carboxylic Acid

- Key Differences : Chloro (-Cl) and methyl (-CH₃) substituents at positions 5 and 1, respectively.

- Implications : -Cl provides moderate electron-withdrawing effects but lacks the steric and electronic impact of -CF₃ .

Analog 7 : 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid Ethyl Ester

Comparative Data Table

Research Implications

- Trifluoromethyl vs. Halogenated Groups : The -CF₃ group in the target compound enhances metabolic stability compared to -Cl or -OCH₃ analogs, making it more suitable for drug development .

- Carboxylic Acid vs. Ester/Ketone : The free -COOH group enables stronger hydrogen-bonding interactions with biological targets, unlike esterified or ketone-containing analogs .

- Stereochemistry : The (R)-configuration in Analog 4 highlights the importance of chirality in biological activity, though the target compound’s stereochemical data remain unspecified .

Biological Activity

1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 1270535-90-4) is a synthetic organic compound characterized by its unique structural features, including an amino group and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

- Molecular Formula : C11H10F3NO2

- Molecular Weight : 245.2 g/mol

- Structural Features : The compound contains an indene ring system with significant functional groups that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets. Notable areas of investigation include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various kinases, which play crucial roles in cell signaling pathways.

- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in pancreatic cancer models.

The biological activity of this compound is largely attributed to its ability to interact with protein targets involved in critical cellular processes. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.

Case Study 1: DDR1 Inhibition

In a study exploring compounds similar to this compound, a derivative was identified as a selective inhibitor of discoidin domain receptor 1 (DDR1). This compound demonstrated:

- Binding Affinity : Kd value of 5.9 nM.

- Inhibitory Concentration (IC50) : 14.9 nM against DDR1 kinase activity.

- Biological Effects : Suppressed collagen-induced signaling and colony formation in pancreatic cancer cells, indicating potential therapeutic applications .

Case Study 2: Structure-Activity Relationship (SAR)

Research into structurally related compounds has revealed that modifications in the indene structure can significantly impact biological activity. For instance:

- Compounds with enhanced fluorination exhibited increased potency against specific cancer cell lines.

- The presence of amino and carboxylic acid functionalities was crucial for maintaining biological activity .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Biological Activity | Binding Affinity (Kd) | IC50 (nM) | Notes |

|---|---|---|---|---|

| Compound A | DDR1 Inhibitor | 5.9 nM | 14.9 | Effective in pancreatic cancer models |

| Compound B | Antitumor Agent | Not specified | Varies | Related indene derivatives |

| Compound C | Enzyme Inhibitor | Not specified | Varies | Targets various kinases |

Q & A

Q. What are the common synthetic routes for preparing 1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves starting from indenone derivatives (e.g., 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one). Key steps include trifluoromethylation, amino group introduction, and carboxylation. Optimization strategies:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic substitution efficiency.

- Catalysts : Employ palladium catalysts for cross-coupling reactions to install the trifluoromethyl group .

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions during amino group incorporation.

- Yield Improvement : Isolate intermediates via column chromatography (e.g., pentane:ethyl acetate = 9:1) to improve purity and subsequent reaction efficiency .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to institutional guidelines .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/19F NMR : Confirm regiochemistry of the trifluoromethyl group and amino substitution (e.g., δ ~3.5–4.5 ppm for dihydroindene protons) .

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm; retention time consistency indicates batch reproducibility.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peaks) and isotopic patterns for chlorine/fluorine content .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 6-position influence the electronic and steric properties of the indene ring system?

- Methodological Answer :

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the 6-position. This activates the ring for electrophilic substitution at adjacent positions but deactivates meta positions.

- Steric Effects : The bulky -CF₃ group may hinder access to the 5- and 7-positions, impacting reactivity in coupling reactions.

- Analytical Validation : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Experimental validation via Hammett σ constants or kinetic isotope effects .

Q. What strategies are effective for introducing fluorine atoms into the indene scaffold, and how can competing elimination/substitution pathways be controlled?

- Methodological Answer :

- Gem-Difluorination : Treat dithioketal intermediates with BrF to install two fluorine atoms at the 1-position (yields ~60–70%) .

- Avoiding Elimination : Use bulky bases (e.g., DBU) to favor substitution over β-elimination. Lower reaction temperatures (e.g., –78°C) stabilize intermediates.

- Monitoring : Track reaction progress via TLC (silica gel, hexane:EtOAc) and adjust stoichiometry if byproducts (e.g., olefins) are detected .

Q. How can researchers resolve contradictions in reported data, such as varying yields for the same synthetic step?

- Methodological Answer :

- Reproducibility Checks : Verify reagent purity (e.g., N-chlorosuccinimide for chlorination steps) and moisture content in solvents .

- Parameter Optimization : Systematically vary reaction time, temperature, and catalyst loading (e.g., 1–5 mol% Pd) to identify critical factors.

- Data Cross-Validation : Compare NMR (e.g., ketone/enol tautomer ratios in CDCl₃) and HPLC retention times with literature benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.